molecular formula C14H22N2O2S B15096637 1h-Indole-5-sulfonamide,2,3-dihydro-n,n-dipropyl-

1h-Indole-5-sulfonamide,2,3-dihydro-n,n-dipropyl-

Cat. No.: B15096637
M. Wt: 282.40 g/mol
InChI Key: HPEBMWBGSMPWFE-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl-: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a sulfonamide group at the 5-position of the indole ring and two propyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonation: The indole core is then sulfonated at the 5-position using a sulfonating agent like chlorosulfonic acid or sulfur trioxide.

    N-Alkylation: The final step involves the alkylation of the nitrogen atom with propyl groups. This can be achieved using propyl halides (e.g., propyl bromide) in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: New sulfonamide derivatives with varying substituents.

Scientific Research Applications

1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, inhibiting their activity.

    Pathways Involved: It may interfere with the production of inflammatory mediators like cytokines and prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 5-position and the dipropyl groups on the nitrogen atom contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide

InChI

InChI=1S/C14H22N2O2S/c1-3-9-16(10-4-2)19(17,18)13-5-6-14-12(11-13)7-8-15-14/h5-6,11,15H,3-4,7-10H2,1-2H3

InChI Key

HPEBMWBGSMPWFE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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